5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate)

Description

Nomenclature and Structural Identity

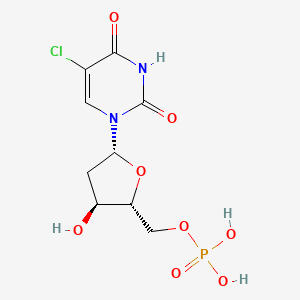

5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) is a chemically modified nucleoside phosphate with systematic IUPAC name [(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate . Its molecular formula is C₉H₁₂ClN₂O₈P , yielding a molecular weight of 342.63 g/mol . The compound features a pyrimidine ring substituted with chlorine at the 5-position, a deoxyribose sugar lacking a hydroxyl group at the 2'-position, and a monophosphate ester group at the 5'-position.

The structural uniqueness of this molecule arises from its 5-chlorouracil base , which distinguishes it from endogenous thymidine monophosphate. A comparison with deoxyuridine monophosphate (dUMP) reveals that the chlorine substitution at the 5-position introduces steric and electronic perturbations critical for its biochemical interactions.

| Property | 5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) | Deoxyuridine Monophosphate (dUMP) |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₂O₈P | C₉H₁₃N₂O₈P |

| Molecular Weight | 342.63 g/mol | 308.18 g/mol |

| Key Structural Feature | 5-chlorouracil base | Uracil base |

| Phosphate Position | 5'-monophosphate | 5'-monophosphate |

The SMILES notation C1C@@HO confirms the stereochemical configuration of the deoxyribose moiety and phosphate linkage.

Historical Development in Nucleoside Analog Research

The synthesis of 5-chloro-2'-deoxyuridine derivatives emerged in the mid-20th century alongside efforts to develop antimetabolites for cancer and viral infections. The parent compound, 5-chloro-2'-deoxyuridine (CldU) , was first characterized as a thymidine analogue capable of incorporating into DNA during replication. Its phosphorylated form, 5-chloro-2'-deoxyuridine 5'-(dihydrogen phosphate), gained attention in the 1970s as researchers explored nucleotide analogs to target enzymes like thymidylate synthase (TS) .

A pivotal application of this compound lies in studying hypochlorous acid (HOCl) -induced DNA damage. By serving as a substrate for DNA polymerases, it enables researchers to map miscoding events caused by oxidative lesions. The compound’s PubChem entry (CID 16721025) was established in 2007, reflecting its continued relevance in biochemical research.

Biological Significance as a Thymidylate Synthase Inhibitor

Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. The structural similarity between 5-chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) and dUMP allows it to act as a competitive inhibitor of TS. The chlorine atom at the 5-position creates steric hindrance, disrupting the enzyme’s active site and preventing the transfer of a methyl group from 5,10-methylenetetrahydrofolate.

In experimental models, this inhibition depletes intracellular dTMP pools, leading to thymineless death in rapidly dividing cells. This mechanism parallels the action of fluorouracil derivatives but with distinct pharmacokinetic properties due to the chlorine substitution. Furthermore, the compound’s phosphate group enhances solubility and cellular uptake, making it a valuable tool for in vitro studies of nucleotide metabolism.

Structure

3D Structure

Properties

CAS No. |

64334-79-8 |

|---|---|

Molecular Formula |

C9H12ClN2O8P |

Molecular Weight |

342.63 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12ClN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI Key |

RBQXEHDSKLSKLJ-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 5-chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) typically involves the selective phosphorylation of the 5'-hydroxyl group of 5-chloro-2'-deoxyuridine. The key challenge is to achieve regioselective phosphorylation without affecting other hydroxyl groups or the nucleobase.

Phosphorylation Techniques

Several phosphorylation methods are employed in nucleoside monophosphate synthesis, including:

Phosphorylation via Phosphorodichloridate Intermediates :

This method involves converting the nucleoside into a 5'-phosphorodichloridate intermediate, which is then hydrolyzed or aminolyzed to yield the monophosphate. For example, in the synthesis of related compounds such as 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates, the phosphorodichloridate intermediate is reacted with amines to form phosphorodiamidates, which can be hydrolyzed to monophosphates. This approach can be adapted for 5-chloro-2'-deoxyuridine by using appropriate reagents and conditions to obtain the dihydrogen phosphate derivative.Use of Phosphoramidite Chemistry :

Phosphoramidite reagents are commonly used in oligonucleotide synthesis and can be applied to nucleoside monophosphate preparation. The nucleoside is reacted with a phosphoramidite reagent under mild conditions, followed by oxidation and deprotection steps to yield the monophosphate. This method offers high regioselectivity and yields.Enzymatic Phosphorylation :

Kinase enzymes such as deoxynucleoside kinases can catalyze the phosphorylation of nucleosides at the 5' position. While enzymatic methods are highly specific and environmentally friendly, they require purified enzymes and optimized conditions.

Representative Chemical Synthesis Protocol

A typical chemical synthesis of 5-chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) may proceed as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-Chloro-2'-deoxyuridine, POCl3, pyridine | Formation of 5'-phosphorodichloridate intermediate by reaction of the nucleoside with phosphorus oxychloride in pyridine at low temperature |

| 2 | Water or aqueous buffer | Hydrolysis of the phosphorodichloridate intermediate to yield the 5'-monophosphate (dihydrogen phosphate) |

| 3 | Purification by ion-exchange chromatography or HPLC | Isolation of the pure 5'-monophosphate compound |

This method is adapted from protocols used for similar nucleoside monophosphates and is supported by the synthesis of 5-fluoro-2'-deoxyuridine derivatives.

Purification and Characterization

- Purification : Ion-exchange chromatography is the preferred method to separate the phosphorylated product from unreacted nucleoside and side products due to the charged nature of the phosphate group.

- Characterization :

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the phosphorylation site and integrity of the nucleoside.

- Mass spectrometry (MS) verifies molecular weight (342.63 g/mol).

- High-performance liquid chromatography (HPLC) assesses purity (>98% typical).

- Infrared (IR) spectroscopy identifies phosphate functional groups.

Comparative Analysis with Related Compounds

Research Findings and Notes

- The phosphorylation of 5-chloro-2'-deoxyuridine is sensitive to reaction conditions due to the electron-withdrawing chlorine substituent, which can influence the nucleophilicity of the sugar hydroxyl groups.

- Phosphorodichloridate intermediates are reactive and require careful control of temperature and moisture to prevent side reactions.

- The dihydrogen phosphate form is the biologically relevant monophosphate species and is stable under physiological conditions.

- Analogous compounds such as 5-fluoro-2'-deoxyuridine monophosphates have been extensively studied for their biological activity, providing a framework for understanding the preparation and utility of 5-chloro derivatives.

- Safety data indicate that 5-chloro-2'-deoxyuridine is non-flammable and has moderate acute toxicity, necessitating standard laboratory precautions during synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles.

Phosphorylation: The 5’ hydroxyl group can be phosphorylated to form the dihydrogen phosphate ester.

Common Reagents and Conditions:

Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

Major Products:

5-Chloro-2’-deoxyuridine: Formed after chlorination.

5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate): Formed after phosphorylation.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

5-Chloro-2'-deoxyuridine is primarily investigated for its potential as a radiosensitizing agent in cancer therapy. It has been shown to enhance the efficacy of radiation therapy by increasing the sensitivity of cancer cells to radiation. Studies indicate that when used in combination with other agents, it can significantly improve therapeutic outcomes in various cancer models.

- Case Study : A study published in PubMed demonstrated that the compound could be effectively combined with other drugs to enhance plasma levels and therapeutic efficacy in mouse models. The metabolic pathway of 5-Chloro-2'-deoxyuridine was elucidated, indicating its conversion to active metabolites that exert anti-tumor effects .

1.2 Antiviral Activity

Research has also highlighted the antiviral properties of 5-Chloro-2'-deoxyuridine, particularly against certain strains of viruses. Its mechanism involves the inhibition of viral replication by interfering with nucleic acid synthesis.

- Case Study : In vitro studies have shown that 5-Chloro-2'-deoxyuridine can inhibit viral replication in cell cultures, making it a candidate for further development as an antiviral therapeutic agent.

Molecular Biology Research

2.1 Nucleotide Synthesis

In molecular biology, 5-Chloro-2'-deoxyuridine serves as a substrate for various enzymatic reactions involved in nucleotide metabolism. Its incorporation into DNA can be utilized to study DNA replication and repair mechanisms.

- Application : The compound can be used in experiments to trace DNA synthesis pathways, providing insights into cellular processes and potential targets for therapeutic intervention.

Cosmetic Formulations

Recent studies have explored the use of nucleotide analogs like 5-Chloro-2'-deoxyuridine in cosmetic formulations aimed at skin rejuvenation and repair. Its properties may enhance skin cell turnover and promote healing.

- Data Table :

Mechanism of Action

Mechanism: 5-Chloro-2’-deoxyuridine 5’-(dihydrogen phosphate) is incorporated into DNA in place of thymidine. This incorporation can lead to miscoding during DNA replication, resulting in mutations and potentially cell cycle arrest .

Molecular Targets and Pathways:

- Targets DNA polymerase during DNA synthesis.

- Interferes with the normal function of thymidine in DNA, leading to errors in DNA replication .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP)

- Structure : Fluorine substitution at the 5-position.

- Mechanism : Irreversible inhibition of TS via covalent binding, leading to thymineless death in rapidly dividing cells .

- Activity : FdUMP exhibits higher TS inhibition (IC₅₀ ~0.1–1 nM) compared to CldUMP (IC₅₀ ~10–100 nM) due to fluorine’s electronegativity and smaller atomic radius, which enhances enzyme binding .

- Toxicity: Higher gastrointestinal toxicity in mice (LD₅₀ ~1400 mg/kg for FdUrd vs.

5-Bromo-2'-deoxyuridine 5'-monophosphate (BrdUMP)

- Structure : Bromine substitution at the 5-position.

- Mechanism : Incorporates into DNA, causing replication errors and sensitizing cells to UV-induced damage .

- Applications: Widely used in cell proliferation assays via monoclonal antibody detection .

- Stability : Bromine’s larger atomic size reduces metabolic stability compared to CldUMP, leading to faster clearance .

5-Iodo-2'-deoxyuridine 5'-monophosphate (IdUMP)

- Structure : Iodine substitution at the 5-position.

- Mechanism : Similar DNA incorporation as BrdUMP but with higher radiosensitization efficacy due to iodine’s high atomic number .

- Limitations : Poor solubility and higher cytotoxicity compared to CldUMP .

5-Nitro-2'-deoxyuridine 5'-monophosphate (NO₂dUMP)

- Structure: Nitro group (-NO₂) at the 5-position.

- Activity : Potent antiviral agent against vaccinia virus (IC₅₀ ~0.1–0.4 µg/mL) by blocking thymidylate synthase .

- Selectivity : Less selective than CldUMP, with cross-reactivity against herpes simplex virus (IC₅₀ ~1–4 µg/mL) .

Enzymatic and Metabolic Profiles

- CldUMP vs. FdUMP : While FdUMP is a more potent TS inhibitor, CldUMP avoids RNA incorporation, reducing off-target toxicity .

- CldUMP vs.

Antiviral and Anticancer Efficacy

- CldUMP: Limited antiviral data but shows promise in TS-dependent cancers due to metabolic stability .

- Brivudine (5-[(E)-2-Bromovinyl]-2'-deoxyuridine 5'-phosphate) : Exhibits selective anti-HSV activity (IC₅₀ ~0.01 µg/mL) due to viral kinase activation, unlike CldUMP .

Biological Activity

5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) (CldUMP) is a significant compound in the field of molecular biology and pharmacology, primarily recognized for its role as a thymidine analog. This article explores its biological activity, mechanisms of action, and relevant research findings.

CldUMP is a phosphorylated derivative of 5-chloro-2'-deoxyuridine (CldUrd), which is structurally similar to thymidine. Upon phosphorylation, CldUMP can be incorporated into DNA during replication. Its mechanism involves:

- Inhibition of Thymidylate Synthase : CldUMP effectively inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of dTTP, resulting in cytotoxic effects on rapidly dividing cells .

- Induction of DNA Damage : The incorporation of CldUrd into DNA can lead to mispairing and subsequent DNA damage. The base excision repair (BER) pathway is activated to repair these damages, but the presence of CldUrd complicates this process, leading to increased cytotoxicity .

Biological Activity and Cytotoxic Effects

Research has demonstrated that CldUMP exhibits significant cytotoxicity against various cancer cell lines. Key findings include:

- Cell Line Studies : In vitro studies using V79 cells showed that CldUrd was incorporated into DNA without being excised by uracil DNA glycosylase (UDG), indicating a unique interaction with the DNA repair machinery . The cytotoxic effect was partially reversed by uracil, confirming the role of UDG in mediating the effects of CldUMP.

- Pharmacokinetics : Following administration, CldUrd is rapidly converted into CldUMP, which is detectable in plasma and urine. This conversion underscores its potential as a therapeutic agent due to its bioavailability and metabolic stability .

Case Studies and Research Findings

Several studies have highlighted the biological activity of CldUMP:

- Thymidylate Synthase Inhibition :

- In Vivo Studies :

- Comparative Analysis :

Table 1: Cytotoxicity of CldUMP in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| V79 | 10 | Thymidylate synthase inhibition |

| HT-29 | 8 | DNA incorporation leading to damage |

| MCF-7 | 12 | Activation of base excision repair pathway |

Table 2: Pharmacokinetic Profile of CldUrd

| Administration Route | Peak Plasma Concentration (µM) | Half-life (hours) | Major Metabolites |

|---|---|---|---|

| Intravenous | 15 | 1.5 | CldUMP, 5-chlorouracil |

| Oral | 5 | 2 | CldUMP |

Q & A

How does chlorination of the uracil base in 5-Chloro-2'-deoxyuridine 5'-(dihydrogen phosphate) (5CDUMP) affect its conformational properties compared to natural nucleotides?

Advanced Research Question

Answer:

Chlorination at the 5-position of uracil introduces steric and electronic perturbations that alter the molecule’s conformational landscape. Comparative quantum-mechanical studies of 5CDUMP and thymidine monophosphate (5TMP) reveal significant differences:

- Torsion Angle Shifts : The ζ angle (O5′-PO-PH orientation) in 5CDUMP deviates from experimental DNA values due to the absence of a neighboring nucleotide in monomeric models .

- Conformer Populations : 5CDUMP exhibits fewer DNA-like conformers (e.g., BI/AI forms) than 5TMP, suggesting chlorination reduces the "depth" of energy minima on the potential energy hypersurface. This impacts backbone flexibility .

- Hydrogen Bonding : Chlorination disrupts or creates hydrogen bonds involving the phosphate group in 25% of conformers, altering interactions with enzymes like DNA polymerases .

Methodological Insight : Use molecular dynamics (MD) simulations with explicit solvent models and NMR spectroscopy to validate torsional preferences. Compare results to X-ray crystallography data for crystalline DNA .

What methodological considerations are critical when using 5-Chloro-2'-deoxyuridine (CldU) in DNA replication fork dynamics studies?

Advanced Research Question

Answer:

CldU serves as a thymidine analog for pulse-labeling DNA replication forks. Key considerations include:

- Incorporation Efficiency : Phosphorylate CldU to its triphosphate form (CldUTP) using thymidine kinase. Verify incorporation via immunofluorescence with anti-CldU antibodies .

- Replication Stress Assays : Expose cells to genotoxic agents (e.g., ochratoxin A) and measure replication fork velocity. Use dual-labeling with IdU/CldU to track fork progression over time .

- Artifact Mitigation : Optimize fixation/permeabilization protocols to prevent antibody cross-reactivity. Validate specificity using knockout controls (e.g., thymidine kinase-deficient cells) .

Data Interpretation : Replication slowdown (e.g., ≥10 µM OTA reduces fork velocity) should correlate with phosphorylation status of checkpoint kinases (e.g., ATR/Chk1) .

What analytical techniques are recommended for characterizing the structural integrity of 5CDUMP in solution?

Basic Research Question

Answer:

- High-Resolution NMR : Assign proton and phosphorus signals to confirm the sugar-phosphate backbone conformation. Monitor the H1′ and H3′ protons to detect puckering changes in the deoxyribose ring .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to verify molecular weight (MW: ~326.6 g/mol) and detect hydrolysis products (e.g., free phosphate under acidic conditions) .

- Circular Dichroism (CD) : Compare CD spectra to natural dTMP to identify shifts in the 260–280 nm range, reflecting altered base stacking due to chlorine’s electron-withdrawing effects .

How does the substitution of thymidine with 5CDUMP influence enzyme recognition and incorporation into DNA?

Advanced Research Question

Answer:

- Enzyme Kinetics : DNA polymerases (e.g., Pol δ) exhibit reduced incorporation efficiency for 5CDUMP due to steric clashes with the chlorine atom. Measure and using radioactive ([³H]-labeled) 5CDUMP in primer extension assays .

- Mismatch Formation : Chlorine increases the likelihood of mismatches (e.g., pairing with guanine). Use gel electrophoresis or Sanger sequencing to quantify error rates in synthesized DNA .

- Structural Basis : Solve crystal structures of polymerase-5CDUMP complexes to identify active-site distortions. Molecular docking simulations can predict clashes with residues like Phe/Tyr "steric gates" .

What computational approaches are suitable for modeling the impact of 5CDUMP on DNA duplex stability?

Advanced Research Question

Answer:

- MD Simulations : Run >100 ns simulations of DNA duplexes containing 5CDUMP. Analyze base-pairing stability (hydrogen bond lifetimes) and helical parameters (rise, twist) using tools like Amber or GROMACS .

- Free Energy Calculations : Use thermodynamic integration or MM-PBSA to compute ∆G of incorporation. Compare to natural dTMP to quantify destabilization .

- QM/MM Hybrid Models : Apply quantum mechanics to the chlorine-uracil moiety and molecular mechanics to the backbone. This captures electronic effects on base stacking .

How can researchers resolve contradictions in reported conformational data for 5CDUMP across studies?

Advanced Research Question

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.